2-氯-4-(三氟甲基)苯甲醛

描述

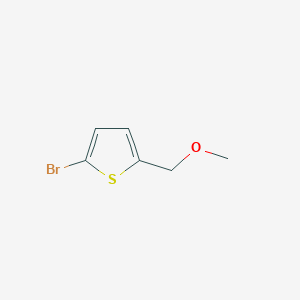

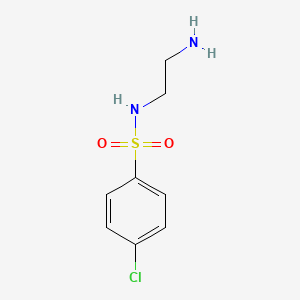

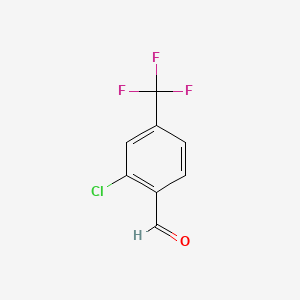

2-Chloro-4-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H4ClF3O . It is used as a reactant in the three-component reaction of 2-halogenated aromatic aldehydes .

Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)benzaldehyde involves a reaction tube charged with I2, PPh3, and toluene under argon. The mixture is stirred at room temperature for 10 minutes. Then aryl iodide, 2P-Fe3O4SiO2-Pd (OAc)2, and Et3N are added to this solution .Molecular Structure Analysis

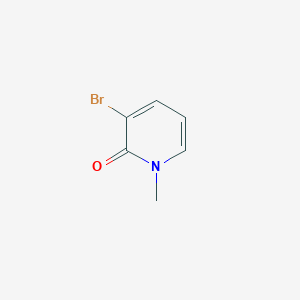

The molecular structure of 2-Chloro-4-(trifluoromethyl)benzaldehyde consists of a benzene ring substituted with a chloro group at the 2nd position and a trifluoromethyl group at the 4th position .Chemical Reactions Analysis

2-Chloro-5-(trifluoromethyl)benzaldehyde may be used as a reactant in the three-component reaction of 2-halogenated aromatic aldehydes . It is also a useful reagent in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction .Physical And Chemical Properties Analysis

2-Chloro-4-(trifluoromethyl)benzaldehyde is a liquid at room temperature with a density of 1.435 g/mL at 25 °C . It has a refractive index of 1.488 . Its boiling point is 42-44 °C at 1.5 mmHg .科学研究应用

Application in Pharmaceutical Chemistry

Scientific Field

Pharmaceutical Chemistry Summary of Application: 2-Chloro-4-(trifluoromethyl)benzaldehyde is a key component in the synthesis of various FDA-approved drugs that contain the trifluoromethyl (TFM, -CF3) group . These drugs have been found to exhibit numerous pharmacological activities. Methods of Application: The compound is incorporated into potential drug molecules during their synthesis . Results or Outcomes: Over the past 20 years, 19 FDA-approved drugs containing the TFM group have been developed .

Application in Kinetic Studies

Scientific Field

Chemical Kinetics Summary of Application: 2-Chloro-4-(trifluoromethyl)benzaldehyde is used in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction . Methods of Application: The compound is used as a reagent in these studies . Results or Outcomes: The results of these studies contribute to our understanding of the kinetics of these important chemical reactions .

Application in Continuous Flow Nitration

Scientific Field

Chemical Engineering Summary of Application: 2-Chloro-4-(trifluoromethyl)benzaldehyde is used in the continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid . Methods of Application: The nitration is carried out within droplet-based microreactors . The optimized reaction temperature, M-ratio and N/S were found to be 308 K, 1.6 and 0.57, respectively . Results or Outcomes: Under these conditions, a conversion of 83.03% and selectivity of 79.52% were achieved .

Application in the Synthesis of Imidazoquinolinoacridinone Derivatives

Scientific Field

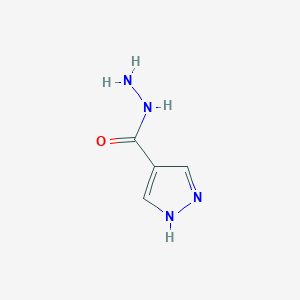

Organic Chemistry Summary of Application: 2-Chloro-4-(trifluoromethyl)benzaldehyde is used as a reactant in the three-component reaction of 2-halogenated aromatic aldehydes, 1H-benzo[d]imidazol-5-amine and cyclohexane-1,3-diones to afford imidazoquinolinoacridinone derivatives . Methods of Application: The compound is used as a reactant in this three-component reaction . Results or Outcomes: The reaction affords imidazoquinolinoacridinone derivatives .

Application in the Synthesis of Alpelisib

Scientific Field

Medicinal Chemistry Summary of Application: 2-Chloro-4-(trifluoromethyl)benzaldehyde is used in the synthesis of Alpelisib, a drug used for the treatment of breast cancer . Methods of Application: The compound is incorporated into the Alpelisib molecule during its synthesis . Results or Outcomes: Alpelisib has been approved by the FDA for the treatment of breast cancer .

Application in the Synthesis of Fluorine-Containing Compounds

Scientific Field

Organic Chemistry Summary of Application: 2-Chloro-4-(trifluoromethyl)benzaldehyde is used in the synthesis of various fluorine-containing compounds . These compounds have numerous applications in medicines, electronics, agrochemicals, and catalysis . Methods of Application: The compound is used as a reactant in the synthesis of these fluorine-containing compounds . Results or Outcomes: The synthesis of these compounds contributes to the development of new drugs, electronic materials, agrochemicals, and catalysts .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

属性

IUPAC Name |

2-chloro-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMPHWVSJASKAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80517429 | |

| Record name | 2-Chloro-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(trifluoromethyl)benzaldehyde | |

CAS RN |

82096-91-1 | |

| Record name | 2-Chloro-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate](/img/structure/B1282135.png)